3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
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Overview
Description
3-Amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound with a unique structure that combines a pyrrolo and quinazolinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization, can yield the desired compound .
Industrial Production Methods
This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
3-Amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Amino-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Lacks the methyl group at the 7-position.
3-Amino-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Lacks the methyl group at the 7-position.
3-Amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-8-one: Differs in the position of the carbonyl group.
Uniqueness
The presence of both the amino and methyl groups in 3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one contributes to its unique chemical properties and potential biological activities. These structural features may enhance its reactivity and interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
3-amino-7-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-2-3-10-8(6-7)12(16)15-5-4-9(13)11(15)14-10/h2-3,6,9H,4-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIOUVWAUXPQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(CCN3C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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